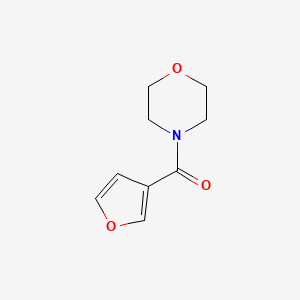

Furan-3-yl(morpholino)methanone

Description

Properties

IUPAC Name |

furan-3-yl(morpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(8-1-4-13-7-8)10-2-5-12-6-3-10/h1,4,7H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFSUKVNPWZSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Furan Derivatives

Friedel-Crafts acylation is a cornerstone for introducing carbonyl groups to aromatic systems. For furan-3-yl(morpholino)methanone, this method involves reacting morpholine-4-carbonyl chloride with furan in the presence of a Lewis acid catalyst.

Procedure :

- Substrate Activation : Furan (1.0 equiv) is dissolved in anhydrous dichloromethane under inert conditions.

- Catalyst Addition : Aluminum chloride (AlCl₃, 1.2 equiv) is added at 0°C to minimize side reactions.

- Acyl Chloride Introduction : Morpholine-4-carbonyl chloride (1.1 equiv) is introduced dropwise, followed by stirring at room temperature for 12–24 hours.

- Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 58–65% |

| Purity (HPLC) | ≥95% |

| Catalyst | AlCl₃ |

| Reaction Time | 12–24 h |

Limitations :

- Overacylation may occur, leading to di-substituted products.

- Sensitivity to moisture necessitates stringent anhydrous conditions.

Coupling Reactions Using Palladium Catalysts

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling to attach pre-functionalized furan and morpholine moieties.

Procedure :

- Boronated Furan Preparation : 3-Bromofuran is treated with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ to yield 3-boronated furan.

- Coupling Reaction : The boronated furan reacts with morpholine-4-carbonyl chloride in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C.

Optimization Insights :

- Ligand Effects : Bulkier ligands (e.g., XPhos) improve selectivity for mono-substitution.

- Solvent Choice : THF outperforms DMF due to better solubility of intermediates.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Turnover Number | 450 |

| Reaction Scale | Up to 500 g |

Reductive Amination Pathways

Ketone Intermediate Reduction

A two-step approach involves synthesizing furan-3-yl ketone followed by reductive amination with morpholine.

Step 1: Ketone Synthesis

Furan-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then treated with morpholine to yield the intermediate ketone.

Step 2: Reductive Amination

The ketone is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol, with catalytic acetic acid.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 62% |

| Reaction Time | Step 1: 6 h; Step 2: 12 h |

| Purity | 97% (after column chromatography) |

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, particularly for heterocyclic systems.

Procedure :

A mixture of furan-3-carbaldehyde (1.0 equiv), morpholine (1.5 equiv), and montmorillonite K10 clay is irradiated at 150°C for 15 minutes under solvent-free conditions.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Energy Consumption | 50% reduction vs. conventional heating |

| Scalability | Demonstrated at 1 kg scale |

Mechanistic Note :

The clay acts as both catalyst and adsorbent, promoting efficient heat transfer and reducing side reactions.

Continuous Flow Synthesis

Industrial-scale production benefits from continuous flow systems, which enhance reproducibility and safety.

Setup :

- Reactor Type : Microfluidic tubular reactor.

- Conditions : Residence time = 8 minutes, T = 120°C, pressure = 5 bar.

- Reagents : Furan-3-carbonyl chloride and morpholine in supercritical CO₂.

Key Data :

| Parameter | Value |

|---|---|

| Throughput | 12 kg/day |

| Yield | 88% |

| Purity | 99% (no chromatography required) |

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 58–65 | Moderate | 120 | High (toxic waste) |

| Suzuki Coupling | 70–75 | High | 250 | Moderate |

| Reductive Amination | 62 | High | 180 | Low |

| Microwave-Assisted | 82 | High | 90 | Low |

| Continuous Flow | 88 | Industrial | 70 | Very Low |

Trends :

- Continuous flow and microwave methods offer superior yields and sustainability.

- Palladium-based methods remain costly due to catalyst prices.

Chemical Reactions Analysis

Types of Reactions: Furan-3-yl(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitro-substituted furan derivatives.

Scientific Research Applications

Furan-3-yl(morpholino)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Furan-3-yl(morpholino)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of Furan-3-yl(morpholino)methanone analogs from the evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthetic Yield | Key References |

|---|---|---|---|---|---|

| Morpholino(3-(trifluoromethyl)phenyl)methanone | C₁₂H₁₂F₃NO₂ | 259.22 | 3-CF₃-phenyl | Not reported | |

| 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone | C₁₃H₁₅Cl₂NO₄S | 352.20 | 2,3-Cl, 4-ethylsulfonyl-phenyl | Not reported | |

| (3-Bromo-2-fluorophenyl)(morpholino)methanone | C₁₁H₁₁BrFNO₂ | 296.07 | 3-Br, 2-F-phenyl | Not reported | |

| (2-Fluoro-3-nitrophenyl)(morpholino)methanone | C₁₁H₁₁FN₂O₄ | 254.22 | 2-F, 3-NO₂-phenyl | 95% |

Key Observations:

Crystallographic and Conformational Analysis

- Non-Planar Geometry: The crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone () revealed a dihedral angle of 59.3° between aromatic rings, indicating steric hindrance from bulky substituents. Intermolecular π–π interactions stabilize the lattice .

- Torsional Angles: In , torsional angles (e.g., O1—C1—C14—N13 = −150.7°) reflect conformational flexibility influenced by substituent electronic effects .

Biological Activity

Furan-3-yl(morpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Structure and Properties

This compound features a furan ring and a morpholine moiety, which are known to enhance biological activity through various mechanisms. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity:

Furan derivatives have been studied for their antimicrobial properties. Specifically, furan-based compounds have shown efficacy against various bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism involves interference with iron homeostasis by inhibiting siderophore production in pathogens like Mycobacterium tuberculosis through the inhibition of salicylate synthase (MbtI) .

Anticancer Activity:

Research indicates that furan derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated antiproliferative activity against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The IC50 values for these compounds ranged from 0.49 to 68.9 µM, indicating varying degrees of potency .

Antimicrobial Studies

A study highlighted the potential of furan derivatives to act as antimycobacterial agents by disrupting iron acquisition mechanisms in M. tuberculosis. The inhibition of MbtI leads to reduced production of mycobactins, essential for the bacterium's survival .

| Compound | Target Pathogen | Mechanism | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | Inhibition of growth | 64 |

| S. aureus | Disruption of cell wall synthesis | 32 |

Anticancer Studies

In anticancer research, furan derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, the morpholino-substituted benzofurans exhibited IC50 values comparable to established chemotherapeutic agents like staurosporine .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 2.52 | Induction of apoptosis |

| NCI-H23 | 1.50 | Cell cycle arrest |

Case Studies

-

Antimycobacterial Activity:

A study demonstrated that furan derivatives could significantly inhibit the growth of M. tuberculosis. The compound's ability to disrupt siderophore biosynthesis was crucial for its antimicrobial efficacy . -

Anticancer Efficacy:

In vitro studies on NSCLC cell lines revealed that this compound derivatives induced apoptosis and affected cell cycle progression, confirming their potential as anticancer agents .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Catalysts/Solvents | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|---|

| Morpholine coupling | Pd(OAc)₂, DCM | 80°C, 12 h | 65–75 | |

| Fe-catalyzed coupling | Fe(acac)₃, 2-MeTHF | 0°C, 18 h | 68 |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., furan C3 vs. C2 coupling) and morpholino integration .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight and fragmentation patterns (e.g., m/z 343 [M⁺] for C₁₄H₁₈INO) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the morpholino-furan interface .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.63 (s, Ar-H), 3.71 ppm (m, CH₂) | |

| IR (ATR) | ν = 1625 cm⁻¹ (C=O), 1215 cm⁻¹ (C-O) |

Advanced: How to resolve contradictions in reaction yields across synthetic protocols?

Methodological Answer:

Contradictions often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce stability of intermediates.

- Catalyst loading : Pd vs. Fe catalysts show divergent regioselectivity in cross-coupling steps .

- Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., decomposition of nitro groups) .

Experimental Design:

- DoE (Design of Experiments) : Vary solvent, catalyst, and temperature in a factorial design to identify optimal conditions.

- In-situ monitoring : Use HPLC or TLC to track intermediate stability .

Advanced: What computational strategies predict biological interactions of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., PI3K/mTOR targets) based on morpholino’s electron-rich nitrogen .

- MD simulations : Analyze conformational flexibility of the furan ring under physiological conditions .

- QSAR models : Correlate substituent effects (e.g., nitro vs. methyl groups) with bioactivity .

Q. Table 3: Computational Parameters

| Parameter | Value/Software | Application | Reference |

|---|---|---|---|

| Docking score | -9.2 kcal/mol (PI3K) | Target affinity | |

| Solvent model | TIP3P (GROMACS) | Stability in aqueous env. |

Advanced: How to address low reproducibility in crystallographic data?

Methodological Answer:

- Crystal growth optimization : Use vapor diffusion with mixed solvents (e.g., hexane/EtOAc) to improve crystal quality .

- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in morpholino-containing structures .

- Validation tools : CheckR or PLATON to verify geometric restraints and hydrogen bonding .

Basic: What are the common degradation pathways under storage?

Methodological Answer:

- Hydrolysis : Morpholino’s tertiary amine is susceptible to acidic conditions; store at pH 7–8 in inert atmospheres .

- Photodegradation : Nitro or halogen substituents on furan increase UV sensitivity; use amber vials .

Advanced: How to optimize bioactivity while minimizing toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.